REACTION_SMILES
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[Br:18][c:19]1[c:20]([CH:21]=[O:22])[cH:23][cH:24][cH:25][cH:26]1.[CH3:1][C:2]1([CH3:3])[C:4]([CH3:5])([CH3:6])[O:7][B:8]([c:9]2[cH:10][cH:11][c:12]([C:15]#[N:16])[n:13][cH:14]2)[O:17]1.[CH3:33][CH2:34][O:35][C:36](=[O:37])[CH3:38].[Na+:27].[Na+:28].[O-:29][C:30](=[O:31])[O-:32]>>[c:9]1(-[c:19]2[c:20]([CH:21]=[O:22])[cH:23][cH:24][cH:25][cH:26]2)[cH:10][cH:11][c:12]([C:15]#[N:16])[n:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OB(c2ccc(C#N)nc2)OC1(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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N#Cc1ccc(-c2ccccc2C=O)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |